molecular formula C22H20N2O3S2 B2469919 N-(2-hydroxyphenyl)-3-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide CAS No. 461680-08-0

N-(2-hydroxyphenyl)-3-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

Cat. No. B2469919
M. Wt: 424.53
InChI Key: UQCPZUBZIDZRIH-FQHLDWHWSA-N
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Description

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Synthesis Analysis

Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This could involve various chemical reactions, purification methods, and yield calculations.



Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and redox potential.


Scientific Research Applications

  • Antitumor Activity : Research has demonstrated the synthesis of compounds structurally related to N-(2-hydroxyphenyl)-3-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide, which showed moderate antitumor activity against malignant tumor cells, particularly in renal cancer cell lines (Horishny & Matiychuk, 2020).

  • Antimicrobial and Antiviral Properties : Some derivatives of this compound have been synthesized and screened for their antimicrobial activity against various bacterial and fungal strains. Additionally, they were evaluated for their ability to inhibit the Hepatitis C virus NS5B polymerase, showing some level of inhibition (Çıkla et al., 2013).

  • Antioxidant Activity : Other derivatives have been synthesized and evaluated for their antioxidant activity, with some showing promising results. These studies suggest potential therapeutic applications for these compounds due to their antioxidant properties (Čačić et al., 2010).

  • Application in Photodynamic Therapy : A study on a related compound focused on its application in photodynamic therapy for cancer treatment. This compound demonstrated high singlet oxygen quantum yield, making it a potential candidate for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

  • Calcium Antagonist with Antioxidant Activity : Some derivatives have been studied for their potential as calcium antagonists with antioxidant activity, which could be beneficial in treating conditions like ischemia (Kato et al., 1999).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It could include toxicity data, flammability, reactivity, and any precautions that need to be taken while handling the compound.


Future Directions

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properties

IUPAC Name

N-(2-hydroxyphenyl)-3-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S2/c1-15(13-16-7-3-2-4-8-16)14-19-21(27)24(22(28)29-19)12-11-20(26)23-17-9-5-6-10-18(17)25/h2-10,13-14,25H,11-12H2,1H3,(H,23,26)/b15-13+,19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCPZUBZIDZRIH-FQHLDWHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxyphenyl)-3-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

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